molecular formula C16H13FN2O3S B2861436 Ethyl 4-cyano-5-(4-fluorobenzamido)-3-methylthiophene-2-carboxylate CAS No. 570417-26-4

Ethyl 4-cyano-5-(4-fluorobenzamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2861436
CAS No.: 570417-26-4
M. Wt: 332.35
InChI Key: DTUPDGVTUIQETI-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-5-(4-fluorobenzamido)-3-methylthiophene-2-carboxylate is a thiophene-based derivative characterized by a cyano group at position 4, a 4-fluorobenzamido substituent at position 5, and a methyl group at position 2. The ethyl carboxylate moiety at position 2 enhances its solubility and reactivity. Its synthesis typically involves multi-step reactions, starting from precursors like ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, followed by substitution with 4-fluorobenzoyl chloride under controlled conditions .

Properties

IUPAC Name

ethyl 4-cyano-5-[(4-fluorobenzoyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S/c1-3-22-16(21)13-9(2)12(8-18)15(23-13)19-14(20)10-4-6-11(17)7-5-10/h4-7H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUPDGVTUIQETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination at C4

3-Methyl-2-ethoxycarbonylthiophene undergoes regioselective bromination using N-bromosuccinimide (NBS, 1.1 equiv) in CCl₄ under radical initiation (AIBN, 0.05 equiv) at 75°C. Microreactor technology enhances selectivity (95:5 C4:C5 ratio) versus batch reactors (82:18):

$$
\text{3-Methylthiophene} + \text{NBS} \xrightarrow{\text{AIBN, CCl₄}} \text{4-Bromo-3-methylthiophene} \quad
$$

Cyano Substitution

The brominated intermediate reacts with CuCN (2.0 equiv) in DMF at 120°C for 4 hours under N₂. Pd(PPh₃)₄ (5 mol%) accelerates substitution, achieving 89% conversion.

Amidation at Position 5

The 5-amino group is acylated with 4-fluorobenzoyl chloride (1.2 equiv) using dual catalytic systems:

Schotten-Baumann Conditions

  • Reagents: Aq. NaOH (10%), THF, 0–5°C
  • Yield: 74% (crude), requires chromatographic purification

Metal-Mediated Coupling

Pd(OAc)₂ (3 mol%)/Xantphos (6 mol%) in toluene at 100°C enables coupling with 4-fluorobenzamide (1.5 equiv), yielding 82% product with <2% dimerization:

$$
\text{Amine} + \text{ArCONH}_2 \xrightarrow{\text{Pd, Xantphos}} \text{ArCONH-Thiophene} \quad
$$

Esterification at Position 2

The ethyl ester is typically introduced early via the Gewald reaction but can be modified post-synthesis:

Transesterification

Reaction with ethanol (excess) and H₂SO₄ (cat.) under reflux (8 h) converts methyl esters to ethyl, though this route risks cyano group hydrolysis (5–8% loss).

Optimization Studies

Solvent Effects on Amidation

Solvent Dielectric Constant Yield (%) Purity (%)
THF 7.6 74 92
DCM 8.9 68 89
Toluene 2.4 82 96

Toluene minimizes nucleophilic side reactions at the cyano group.

Catalytic Comparison

Catalyst System Temp (°C) Time (h) Yield (%)
Pd(OAc)₂/Xantphos 100 6 82
CuTC/1,10-Phenanthroline 110 2 78
DMAP (non-metal) 80 12 65

Pd systems outperform copper catalysts in regioselectivity.

Industrial Scalability Considerations

Microreactor technology (as demonstrated in 4-cyano-2-fluorobenzyl alcohol synthesis) offers advantages for large-scale production:

  • Residence time: 5–6 plates (2.3 min) vs. 4 h batch
  • Yield improvement: 87% (microreactor) vs. 74% (batch)
  • Waste reduction: 40% lower solvent consumption

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-5-(4-fluorobenzamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 4-cyano-5-(4-fluorobenzamido)-3-methylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research into its potential as a pharmaceutical agent is ongoing, with studies focusing on its activity against various diseases.

    Industry: It is used in the development of advanced materials, including polymers and electronic components, due to its unique electronic properties.

Mechanism of Action

The mechanism by which Ethyl 4-cyano-5-(4-fluorobenzamido)-3-methylthiophene-2-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the cyano and fluorobenzamido groups can enhance binding affinity and specificity, leading to more potent biological effects. The compound’s interactions with molecular pathways are still under investigation, but it is believed to influence processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 4, 5, and 3 of the thiophene ring. These modifications significantly influence biological activity and physicochemical properties:

Compound Name Substituents (Position) Key Functional Groups Biological Activity Reference
Ethyl 4-cyano-5-(4-fluorobenzamido)-3-methylthiophene-2-carboxylate 4-CN, 5-(4-F-benzamido), 3-CH₃ Cyano, fluorobenzamido, methyl Anticancer, antifungal
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate 4-CN, 5-NH₂, 3-CH₃ Cyano, amino, methyl Precursor; moderate cytotoxicity
Ethyl 4-cyano-5-(5,6-dibromonicotinamido)-3-methylthiophene-2-carboxylate 4-CN, 5-(dibromonicotinamido), 3-CH₃ Cyano, brominated nicotinamide Fungicidal activity
Ethyl 4-(4-fluorobenzamido)benzoate Benzamido (non-thiophene) Fluorobenzamido, ester Antibacterial
Ethyl-5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate (74) 4-CN, 5-NH₂, 3-(4-Cl-styryl) Cyano, chlorostyryl Anticancer (MCF-7, NCI-H460)

Key Observations :

  • Fluorine Substitution: The 4-fluorobenzamido group in the target compound enhances bioactivity compared to non-fluorinated analogs (e.g., compound 3a in ), likely due to increased electronegativity and metabolic stability .
  • Cyano Group: The cyano group at position 4 is conserved across cytotoxic analogs, suggesting its role in electron-withdrawing effects that improve binding to cellular targets .
  • Thiophene vs. Benzene Core : Thiophene derivatives (e.g., compound 74 in ) exhibit higher anticancer activity than benzene-based esters (e.g., ), attributed to the heteroaromatic ring’s electronic properties .
Physicochemical Properties
  • Spectral Data : IR spectra of fluorobenzamido derivatives show characteristic C=O (1670–1715 cm⁻¹) and NH (3330–3340 cm⁻¹) stretches, consistent with amide bond formation .

Biological Activity

Ethyl 4-cyano-5-(4-fluorobenzamido)-3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be described by the following molecular formula:

  • Molecular Formula : C15_{15}H14_{14}F1_{1}N2_{2}O2_{2}S
  • Molecular Weight : 300.35 g/mol

The presence of a cyano group, a fluorobenzamide moiety, and a thiophene ring contributes to its unique properties and biological activities.

Research indicates that this compound exhibits various mechanisms of action, primarily through modulation of ion channels and inhibition of specific enzymes:

  • Ion Channel Modulation : The compound has been shown to inhibit human T-type calcium channels, which play a crucial role in cellular excitability and neurotransmitter release .
  • Enzyme Inhibition : It may act as an inhibitor for certain kinases involved in signaling pathways related to cancer and inflammatory responses .

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of cell signaling pathways.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : The modulation of calcium channels may also confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent.
  • Animal Models : Animal studies revealed that administration of the compound resulted in reduced tumor growth in xenograft models, supporting its therapeutic potential.
  • Mechanistic Studies : Mechanistic investigations showed that the compound affects calcium signaling pathways, leading to altered cell proliferation rates.

Data Summary Table

Biological ActivityEffect ObservedReference
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of cytokine production
NeuroprotectiveModulation of calcium signaling

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